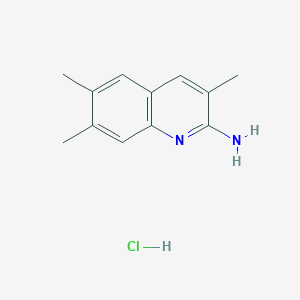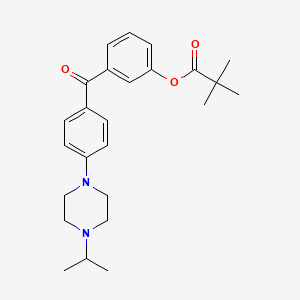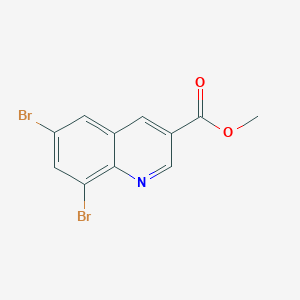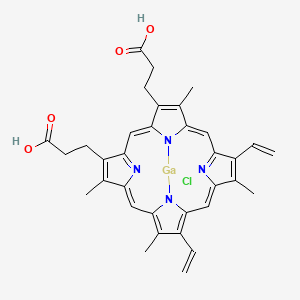
ent-Rosuvastatin Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ent-Rosuvastatin Sodium Salt: is an enantiomer of Rosuvastatin, a statin medication widely used to prevent cardiovascular diseases and treat abnormal lipid levels. The molecular formula of this compound is C22H27FN3O6S•Na, and it has a molecular weight of 503.52 . This compound is known for its ability to inhibit HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of ent-Rosuvastatin Sodium Salt involves several synthetic steps. One common method includes the reaction of Rosuvastatin tert-butylammonium salt with a suitable bivalent cation, such as calcium or zinc ions, in a mixture of a water-immiscible or slightly miscible organic solvent and water . The formed salt is then isolated and purified.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: ent-Rosuvastatin Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the compound’s structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium hydroxide and potassium carbonate are frequently employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Chemistry: ent-Rosuvastatin Sodium Salt is used in chemical research to study its interactions with various reagents and its potential as a precursor for synthesizing other compounds .
Biology: In biological research, this compound is utilized to investigate its effects on cellular processes, particularly those related to cholesterol metabolism and lipid regulation .
Medicine: Medically, this compound is studied for its potential therapeutic applications in treating hyperlipidemia and preventing cardiovascular diseases .
Industry: In the pharmaceutical industry, this compound is used as a reference standard for quality control and analytical testing of statin medications .
Mecanismo De Acción
ent-Rosuvastatin Sodium Salt exerts its effects by competitively inhibiting the enzyme HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial step in cholesterol biosynthesis . By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver, leading to decreased levels of low-density lipoprotein (LDL) cholesterol in the bloodstream . This mechanism helps in managing and preventing cardiovascular diseases .
Comparación Con Compuestos Similares
Atorvastatin: Another statin medication used to lower cholesterol levels.
Simvastatin: A statin that also inhibits HMG-CoA reductase.
Pravastatin: Known for its lipid-lowering effects.
Fluvastatin: Another member of the statin class with similar mechanisms of action.
Lovastatin: One of the earliest statins used in clinical practice.
Uniqueness: ent-Rosuvastatin Sodium Salt is unique due to its specific enantiomeric form, which may exhibit different pharmacokinetic and pharmacodynamic properties compared to its counterparts . This uniqueness can influence its efficacy, safety profile, and interaction with other molecules .
Propiedades
Fórmula molecular |
C22H27FN3NaO6S |
|---|---|
Peso molecular |
503.5 g/mol |
Nombre IUPAC |
sodium;(E,3S,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C22H28FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1/b10-9+;/t16-,17-;/m0./s1 |
Clave InChI |
RGEBGDYYHAFODH-ZSVJWCLNSA-M |
SMILES isomérico |
CC(C)C1=NC(=NC(=C1/C=C/[C@@H](C[C@@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] |
SMILES canónico |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Azetidin-1-yl-[4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone](/img/structure/B13717574.png)


![7,7,9,17,19,19-hexamethyl-13-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B13717585.png)
![3-[4-(2-Aminoethyl)-1-piperazinyl]phenol](/img/structure/B13717591.png)
![2-[(4-Benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B13717599.png)

![N-[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]benzamide;hydrate;hydrochloride](/img/structure/B13717607.png)

![2-Cyclopropyldibenzo[b,d]furan](/img/structure/B13717625.png)
![Methyl 4-((cyclobutylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13717627.png)



